Fosmanogepix
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now currently by Pfizer and Basilea . It is being investigated for its potential to treat various fungal infections including aspergillosis, candidaemia, and coccidioidomycosis . This compound is a prodrug and is converted into the active drug form, manogepix in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C22H21N4O6P . The exact mass is 468.12 and the molecular weight is 468.406 .Aplicaciones Científicas De Investigación
Broad-Spectrum Antifungal Agent : Fosmanogepix exhibits broad-spectrum in vitro activity against yeasts and molds, including pathogens that are difficult to treat, such as Candida, Aspergillus, and rare molds like Scedosporium, Lomentospora prolificans, and Fusarium. It retains potency against many resistant strains, including echinocandin-resistant Candida and azole-resistant Aspergillus (Shaw & Ibrahim, 2020).
Effective Against Candida auris : this compound has been found effective against Candida auris, a multi-drug resistant yeast. Clinical trials have shown significant activity against this pathogen, highlighting its potential in addressing antifungal resistance (Arendrup et al., 2020).
In Vivo Efficacy : Studies demonstrate this compound's significant in vivo efficacy in various animal models against a range of fungal pathogens, including C. albicans, C. glabrata, C. auris, Coccidioides immitis, and F. solani, indicating its potential effectiveness in human fungal infections (Trzoss et al., 2019).
Clinical Trials for Invasive Fungal Infections : this compound is currently in Phase 2 clinical trials, showing favorable safety profiles and efficacy for the treatment of candidemia and other invasive fungal infections (Pappas et al., 2020).
Potency Against Rare Molds : The drug has demonstrated efficacy in treatment models for rare molds, such as invasive pulmonary scedosporiosis and disseminated fusariosis, indicating its potential in treating infections caused by these uncommon pathogens (Alkhazraji et al., 2019).
Versatility in Administration : Clinical trials show that this compound has high oral bioavailability, allowing for flexible administration routes without compromising blood levels, which is beneficial for patient compliance and treatment versatility (Pappas et al., 2020).
Mecanismo De Acción
Manogepix, the active form of Fosmanogepix, targets the enzyme GWT1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), an enzyme in the glycosylphosphatidylinositol biosynthesis pathway . Inhibiting this enzyme prevents the fungi from properly modifying certain proteins essential to the fungal life cycle .
Propiedades
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 |
Source
|
Record name | Fosmanogepix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmanogepix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSMANOGEPIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.